2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid
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Overview
Description
2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid typically involves the reaction of ethyl 4-chloroacetoacetate with thiobenzamide. This reaction proceeds under specific conditions to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives.
Industry: It is used in the development of new drugs and biologically active agents.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Properties
Molecular Formula |
C11H9NO2S |
---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
2-[4-(1,3-thiazol-4-yl)phenyl]acetic acid |
InChI |
InChI=1S/C11H9NO2S/c13-11(14)5-8-1-3-9(4-2-8)10-6-15-7-12-10/h1-4,6-7H,5H2,(H,13,14) |
InChI Key |
PGYCNMILYMYTBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CSC=N2 |
Origin of Product |
United States |
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